

Cross-Validation of Ode-bn-pmeg's Antiviral Efficacy in Diverse Cell Lines

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Compound of Interest

Compound Name: Ode-bn-pmeg

Cat. No.: B12742289

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A Comparative Guide for Researchers

Ode-bn-pmeg, an acyclic nucleoside phosphonate prodrug, has emerged as a potent inhibitor of human papillomavirus (HPV). This guide provides a comprehensive comparison of its antiviral activity and cytotoxicity across various cell lines, supported by experimental data and detailed protocols to aid researchers in drug development and virology.

Quantitative Comparison of Ode-bn-pmeg Activity

The following table summarizes the inhibitory concentrations of **Ode-bn-pmeg** in different cell lines. The data highlights the compound's potent antiproliferative activity against cervical cancer cell lines and its selective effect on HPV-infected cells.

Cell Line	Cell Type	Activity Measured	IC50 / EC50	Selectivity Index (SI)
CaSki	Human cervical cancer (HPV-16 positive)	Antiproliferative	2 nM[1]	2500
Me-180	Human cervical cancer (HPV-68 positive)	Antiproliferative	2 nM[1]	2500
HeLa	Human cervical cancer (HPV-18 positive)	Antiproliferative	0.035 nM[1]	142,857
Primary Human Foreskin Fibroblasts (HFF)	Normal human fibroblast	Cytotoxicity	5.0 µM[1]	-
HPV-18 infected 3D Organotypic Keratinocyte Culture	Primary human keratinocytes	Antiviral (DNA amplification)	>90% inhibition at 1.5 µM[2]	Not directly calculated

Selectivity Index (SI) was calculated as the ratio of the IC50 in normal cells (HFF) to the IC50 in cancer cell lines. A higher SI value indicates greater selectivity for cancer cells.

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below.

Antiproliferative XTT Assay in Cervical Cancer Cell Lines

This protocol was adapted from the methodology used to determine the antiproliferative effects of **Ode-bn-pmeg** on various cervical cancer cell lines.

- Cell Plating: Seed CaSki, Me-180, or HeLa cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
- Compound Addition: Add serial dilutions of **Ode-bn-pmeg** to the wells.
- Incubation: Incubate the plates for 5 days.
- XTT Reagent: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution according to the manufacturer's instructions.
- Color Development: Add the XTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation by metabolically active cells.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.

Antiviral Assay in 3D Organotypic Raft Cultures

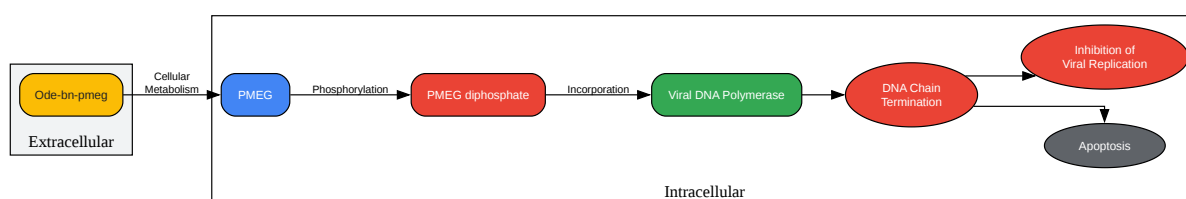
This protocol is based on the evaluation of **Ode-bn-pmeg**'s effect on HPV-18 DNA amplification in 3D organotypic cultures of primary human keratinocytes.

- Raft Culture Preparation: Establish 3D organotypic raft cultures from primary human keratinocytes containing HPV-18 genomic plasmids.
- Compound Treatment: From day 6 to day 14 of culture, treat the rafts with **Ode-bn-pmeg** at various concentrations (e.g., 1.5 μ M). Refresh the medium with the compound every two days.
- Harvesting: Harvest the raft cultures on day 14.
- DNA Extraction: Extract total DNA from the raft tissues.
- Viral DNA Quantification: Quantify the HPV-18 DNA copy number per cell using quantitative polymerase chain reaction (qPCR).

- Efficacy Determination: Determine the antiviral efficacy by comparing the viral DNA copy numbers in treated versus untreated cultures.

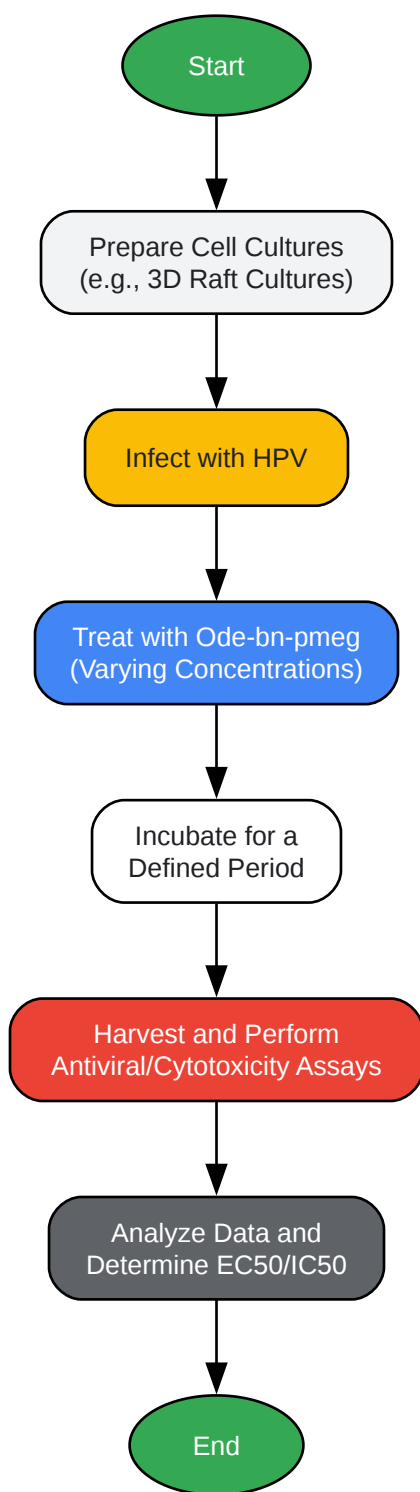
Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action of **Ode-bn-pmeg** and the experimental workflow for its evaluation.



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Caption: Mechanism of action of **Ode-bn-pmeg**.



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Caption: Experimental workflow for assessing antiviral activity.

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References

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- 2. Evaluation of ODE-Bn-PMEG, an Acyclic Nucleoside Phosphonate Prodrug, as an Antiviral Against Productive HPV Infection in 3D Organotypic Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
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